(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine (3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine
Brand Name: Vulcanchem
CAS No.: 130657-51-1
VCID: VC21226733
InChI: InChI=1S/C7H14N2/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4,8H2/t5-,6+,7?
SMILES: C1C(CC2C1CNC2)N
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol

(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine

CAS No.: 130657-51-1

Cat. No.: VC21226733

Molecular Formula: C7H14N2

Molecular Weight: 126.2 g/mol

* For research use only. Not for human or veterinary use.

(3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine - 130657-51-1

Specification

CAS No. 130657-51-1
Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
IUPAC Name (3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine
Standard InChI InChI=1S/C7H14N2/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4,8H2/t5-,6+,7?
Standard InChI Key ZTUKAUIYRJDBME-MEKDEQNOSA-N
Isomeric SMILES C1[C@@H]2CNC[C@@H]2CC1N
SMILES C1C(CC2C1CNC2)N
Canonical SMILES C1C(CC2C1CNC2)N

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

(3Aa,5b,6aa)-Octahydro-cyclopenta[c]pyrrol-5-amine features a bicyclic structure composed of a cyclopentane ring fused with a pyrrolidine ring, creating the cyclopenta[c]pyrrol core system. The nomenclature indicates a fully saturated ("octahydro") structure with specific stereochemistry at three key positions: 3Aa, 5b, and 6aa . This stereochemical configuration is critical for the compound's biological activity and chemical reactivity, as it positions the amine group in a particular spatial orientation relevant to target binding.

Stereochemical Considerations

The stereochemical descriptor (3Aa,5b,6aa) indicates precise spatial arrangements at three stereocenters within the molecule. This specific stereochemistry likely results from controlled synthetic approaches that ensure stereoselectivity during key bond-forming steps. The spatial configuration contributes significantly to the compound's molecular recognition properties and its ability to interact with biological targets .

Functional Groups and Reactivity

The primary amine functionality at position 5 serves as a key reactive site, enabling this compound to function as a versatile building block in medicinal chemistry. Primary amines typically exhibit nucleophilic character, facilitating reactions with electrophilic species such as acylating agents, alkylating agents, and carbonyls. This reactivity profile makes the compound valuable for further derivatization in the context of structure-activity relationship studies .

Synthetic Methodologies

Cycloaddition Approaches

A plausible synthetic route may involve [2+2] cycloaddition chemistry similar to that employed for related bicyclic systems. For example, the reaction of chlorosulfonyl isocyanate with cyclopentadiene has been demonstrated to yield bicyclic β-lactams that can serve as precursors to structures resembling the target compound. This stereospecific cycloaddition establishes multiple asymmetric centers in a single operation, providing an efficient entry to the desired stereochemical configuration .

Intramolecular Cyclization Strategies

Alternative synthetic approaches may involve intramolecular cyclization reactions to construct the bicyclic skeleton. Strategies such as intramolecular alkylation (forming a carbon-carbon bond) or intramolecular amination (forming a carbon-nitrogen bond) could be employed to close the second ring of the bicyclic system. These approaches often rely on carefully positioned functional groups within a monocyclic precursor that can be manipulated to achieve the desired cyclization .

Stereocontrolled Transformations

The specific stereochemistry indicated in the compound name suggests that stereocontrolled transformations would be essential in any viable synthetic route. Potential strategies include:

  • Stereoselective reduction of appropriately functionalized precursors

  • Directed cyclization reactions that proceed with defined stereochemical outcomes

  • Utilization of chiral auxiliaries or catalysts to control the introduction of stereogenic centers

  • Stereoselective amination reactions to install the amine functionality with the correct configuration

Research Context and Development Status

Integration into Medicinal Chemistry Programs

The compound has been utilized in medicinal chemistry programs focused on developing novel therapeutics. Specifically, it has been employed in the synthesis of substituted aminopyrimidine derivatives designed to modulate intracellular signaling pathways. The documented use of 132 mg (0.375 mmol) of the compound in experimental protocols indicates its integration into formal research programs .

Patent Landscape

The compound appears in patent literature related to kinase inhibitors, suggesting its commercial and therapeutic potential. The specific mention in the context of JAK, FLT3, and Aurora kinase inhibitors indicates that the structure has been recognized as valuable intellectual property in the pharmaceutical development pipeline .

Synthetic Scale Considerations

The reported use of the compound at submillimolar scales (0.375 mmol) suggests that synthetic routes have been developed that can provide access to quantities sufficient for preclinical research. This indicates progress in addressing synthetic challenges associated with producing the compound with the required stereochemical purity .

Future Research Directions

Structural Optimization Opportunities

Future research might focus on structural modifications of the (3Aa,5b,6aa)-octahydro-cyclopenta[c]pyrrol-5-amine scaffold to enhance activity, selectivity, or pharmacokinetic properties of resulting kinase inhibitors. Potential modifications include:

  • Derivatization of the primary amine functionality

  • Introduction of substituents at various positions of the bicyclic skeleton

  • Incorporation into more complex heterocyclic systems

  • Exploration of alternative stereochemical configurations to probe structure-activity relationships

Expanded Biological Evaluation

Given the compound's appearance in kinase inhibitor research, expanded biological evaluation represents a logical direction for future investigation. This might include:

  • Comprehensive profiling against diverse kinase panels

  • Assessment of cellular activity in disease-relevant models

  • Evaluation of pharmacokinetic and pharmacodynamic properties

  • Investigation of potential applications beyond the currently documented kinase targets

Synthetic Methodology Development

The stereochemical complexity of the compound presents opportunities for the development of improved synthetic methodologies. Future research might focus on:

  • More efficient routes to establish the required stereochemistry

  • Scalable approaches amenable to larger-scale production

  • Enantioselective syntheses of single stereoisomers

  • Green chemistry approaches that reduce waste and improve sustainability

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